![molecular formula C7H5IN2 B1312915 3-Iodo-1H-pyrrolo[3,2-C]pyridine CAS No. 877060-47-4](/img/structure/B1312915.png)
3-Iodo-1H-pyrrolo[3,2-C]pyridine
Overview
Description
3-Iodo-1H-pyrrolo[3,2-c]pyridine is a halogenated heterocyclic compound featuring a fused pyrrole-pyridine ring system with an iodine substituent at the 3-position. Its molecular formula is C₇H₅IN₂, with a molecular weight of 244.03 g/mol (unmodified form) . Derivatives of this compound, such as the tert-butyl carbamate-protected version (C₁₂H₁₃IN₂O₂, MW: 344.15 g/mol), are widely used as intermediates in organic synthesis, particularly in pharmaceutical research for developing kinase inhibitors or protein degraders . The iodine atom at the 3-position enhances reactivity in cross-coupling reactions (e.g., Suzuki or Sonogashira), making it a valuable building block for drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-1H-pyrrolo[3,2-C]pyridine can be achieved through several methods. One common approach involves the cyclization of 2-bromo-5-iodopyridine with appropriate reagents to form the pyrrolo[3,2-C]pyridine core.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through column chromatography to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-Iodo-1H-pyrrolo[3,2-C]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 3-position can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify the electronic properties of the pyrrole and pyridine rings.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Sonogashira couplings to form more complex molecules.
Common Reagents and Conditions
Electrophilic Iodination: Iodine and oxidizing agents such as hydrogen peroxide are commonly used.
Nucleophilic Substitution: Reagents like sodium hydride and alkyl halides are used under basic conditions.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are employed.
Major Products
The major products formed from these reactions include various substituted pyrrolo[3,2-C]pyridine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Pharmaceutical Development
3-Iodo-1H-pyrrolo[3,2-C]pyridine serves as a crucial intermediate in the synthesis of pharmaceuticals. Its derivatives have shown promise in developing drugs targeting neurological disorders and cancer therapies. Notably, compounds derived from this scaffold have been explored as inhibitors for specific kinases and other therapeutic targets.
Case Study: MPS1 Inhibitors
A study highlighted the optimization of this compound derivatives as potent and selective inhibitors of MPS1 kinase. The optimized compounds demonstrated favorable oral pharmacokinetics and significant antiproliferative activity against human tumor xenograft models, indicating their potential as therapeutic agents in oncology .
Material Science
In material science, this compound is utilized to develop advanced materials, including organic semiconductors. These materials are essential for creating flexible electronic devices.
Researchers employ this compound to study its interactions with biological systems. This compound aids in understanding enzyme mechanisms and cellular processes.
Case Study: Analgesic Activity
Research involving derivatives of 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione showed significant analgesic activity in animal models. The study confirmed that certain derivatives were more effective than traditional analgesics like aspirin and morphine, suggesting that similar derivatives of this compound could have therapeutic applications in pain management .
Agrochemicals
The compound is also being explored for its potential use in developing new agrochemicals. Its unique structure may contribute to more effective pest control solutions.
Chemical Synthesis
In organic synthesis, this compound acts as a building block for creating complex molecules efficiently. Its versatility allows chemists to design new compounds with desired properties.
Data Table: Synthetic Applications
Application Area | Description |
---|---|
Drug Synthesis | Intermediate for pharmaceutical compounds |
Material Development | Key component in organic semiconductors |
Agrochemical Development | Potential candidate for pest control agents |
Mechanism of Action
The mechanism of action of 3-Iodo-1H-pyrrolo[3,2-C]pyridine in biological systems involves its interaction with specific molecular targets such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting downstream signaling pathways involved in cell proliferation and survival . This makes it a valuable compound in the development of targeted therapies for cancer and other diseases.
Comparison with Similar Compounds
The structural and functional diversity of iodinated pyrrolopyridines arises from variations in ring substitution patterns, halogen placement, and additional functional groups. Below is a detailed comparison:
Table 1: Key Properties of 3-Iodo-1H-pyrrolo[3,2-c]pyridine and Analogues
Key Comparative Insights
Structural Variations :
- Ring Fusion Position : The numbering of fused rings (e.g., [3,2-c] vs. [2,3-b]) alters electronic properties and reactivity. For instance, this compound is more reactive in Pd-catalyzed couplings than its [2,3-b] isomer due to iodine’s proximity to the pyridine nitrogen .
- Substituents : Chloro, nitro, or methyl groups (e.g., 6-chloro or 5-nitro derivatives) modulate solubility and binding affinity in drug candidates .
Synthetic Utility :
- The tert-butyl carbamate derivative of this compound is preferred in multi-step syntheses due to its stability under acidic conditions .
- In contrast, 3-iodo-1H-pyrrolo[2,3-b]pyridine is often used without protection, despite its higher hazard profile (H302, H315) .
Applications :
- Drug Discovery : Complex derivatives like the tetrahydropyran-substituted compound (CAS 1254926-80-1) are intermediates in kinase inhibitor synthesis .
- Material Science : Nitro-substituted analogues (e.g., 3-iodo-6-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine) are studied for explosive or photochemical applications .
Safety Profiles :
- Most iodinated pyrrolopyridines carry hazards (e.g., H302: harmful if swallowed; H318: eye damage). The tert-butyl derivative mitigates some risks via protective groups .
Research Findings and Trends
- Cross-Coupling Efficiency : this compound exhibits superior reactivity in Suzuki-Miyaura couplings compared to brominated analogues, attributed to iodine’s polarizability .
- Scale-Up : Suppliers like CymitQuimica offer kilogram-scale production of 3-iodo-1H-pyrrolo[2,3-b]pyridine, reflecting industrial demand .
Biological Activity
3-Iodo-1H-pyrrolo[3,2-C]pyridine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biochemical properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a pyrrolo-pyridine core with an iodine substituent at the 3-position. The presence of iodine enhances its binding affinity to biological targets through halogen bonding, which may modulate protein activity and influence cellular processes. Its molecular formula is C₈H₈N₂O, with a molecular weight of approximately 164.16 g/mol.
The biological activity of this compound primarily involves its interaction with various enzymes, particularly kinases and phosphatases. These interactions can lead to either inhibition or activation of enzymatic activity, thereby modulating key signaling pathways within cells. The compound's ability to form covalent bonds or engage in non-covalent interactions such as hydrogen bonding significantly contributes to its biological effects.
Antitumor Activity
Research indicates that derivatives of 1H-pyrrolo[3,2-C]pyridine exhibit notable antitumor properties. For instance, a series of derivatives were synthesized and evaluated for their ability to inhibit tubulin polymerization, a critical process in cancer cell division. Among these derivatives, one compound demonstrated IC50 values ranging from 0.12 to 0.21 μM against various cancer cell lines (HeLa, SGC-7901, and MCF-7) in vitro. This compound also effectively disrupted microtubule dynamics at low concentrations (0.12 μM) and induced cell cycle arrest and apoptosis .
Enzyme Inhibition
This compound has been identified as an inhibitor of specific kinases involved in cancer pathways. For example, it has shown significant inhibitory activity against MPS1 kinase (IC50 = 0.025 μM), which is crucial for the spindle assembly checkpoint in cell division. The compound stabilizes an inactive conformation of MPS1, preventing ATP binding and subsequent signaling cascade activation .
Case Studies and Research Findings
Q & A
Q. (Basic) What are the key synthetic routes for 3-Iodo-1H-pyrrolo[3,2-C]pyridine?
Answer:
The synthesis typically involves halogenation or nucleophilic substitution. For example, iodination can be achieved using reagents like N-iodosuccinimide (NIS) under controlled conditions. A representative method involves coupling pyrrolopyridine precursors with iodinating agents in polar solvents (e.g., DMF or acetonitrile). Post-reaction purification via column chromatography (e.g., DCM/EA gradients) and characterization using -NMR (e.g., δ 7.23 ppm for H-5 in DMSO-) and HRMS are critical .
Q. (Basic) Which spectroscopic techniques are essential for characterizing this compound?
Answer:
- -NMR and -NMR : Confirm regiochemistry and substituent positions (e.g., coupling constants like for H-5).
- HRMS : Validates molecular weight (e.g., calculated [M+H] 486.0269 vs. observed 486.0279 ).
- X-ray crystallography : Resolves absolute configuration in crystalline derivatives, as demonstrated for structurally related Cu(II) complexes .
Q. (Advanced) How can researchers optimize low yields in synthesizing this compound derivatives?
Answer:
- Stoichiometry : Use excess iodide sources (e.g., 1.5 eq. Selectfluor® for fluorination ).
- Temperature control : Reactions at 70–110°C improve kinetics while minimizing decomposition.
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility and reaction efficiency.
- Purification : Gradient column chromatography (e.g., 4:1 DCM/EA) or recrystallization improves purity .
Q. (Advanced) How to resolve conflicting spectral data for iodinated pyrrolopyridines?
Answer:
- 2D NMR (COSY, HSQC) : Resolves signal overlap in crowded regions (e.g., aromatic protons).
- Computational modeling : Compare experimental -NMR shifts (e.g., δ -172.74) with DFT-calculated values .
- Cross-validation : Match HRMS isotopic patterns with theoretical distributions (e.g., ) .
Q. (Advanced) What methodologies assess the biological activity of this compound derivatives?
Answer:
- In vitro cytotoxicity assays : Use MTT or CellTiter-Glo® on cancer cell lines (e.g., HeLa, MCF-7). Derivatives with amino or ester substituents showed IC values <10 µM .
- Target engagement studies : Radioligand displacement assays for colchicine-binding site inhibition (e.g., tubulin polymerization assays) .
- ADME profiling : Evaluate metabolic stability via liver microsome incubations and plasma protein binding assays.
Q. (Advanced) How do substituents influence the reactivity of this compound?
Answer:
- Electron-withdrawing groups (EWGs) : Enhance iodine’s leaving-group ability in cross-coupling reactions (e.g., Suzuki-Miyaura).
- Amino groups : Facilitate regioselective functionalization (e.g., azide incorporation via Staudinger reactions) .
- Steric effects : Bulky substituents (e.g., benzoyl-protected ribofuranosyl) may require microwave-assisted synthesis to accelerate reactivity .
Q. (Basic) What are common applications of this compound in drug discovery?
Answer:
- Intermediate for kinase inhibitors : The iodine atom serves as a handle for late-stage diversification (e.g., Sonogashira couplings).
- Anticancer agents : Derivatives inhibit tubulin polymerization by targeting the colchicine-binding site, as shown in pyrrolo[3,2-c]pyridine analogs .
- Nucleoside analogs : Iodinated pyrrolopyridines are precursors for modified nucleosides with antiviral potential .
Q. (Advanced) How to analyze π-π interactions in crystalline derivatives of pyrrolopyridines?
Answer:
- Single-crystal XRD : Measures interplanar distances (e.g., 3.44–3.83 Å for furopyridine stacking ).
- Hirshfeld surface analysis : Quantifies intermolecular contacts (e.g., C–H···O hydrogen bonds).
- DFT calculations : Predicts stabilization energies of π-stacked motifs in solid-state structures .
Q. (Basic) What safety precautions are critical when handling this compound?
Answer:
- Ventilation : Use fume hoods due to volatile solvents (e.g., DCM, acetonitrile).
- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
- Waste disposal : Segregate halogenated waste (e.g., iodine-containing byproducts) per EPA guidelines.
Q. (Advanced) How to design SAR studies for iodinated pyrrolopyridines?
Answer:
- Substituent variation : Synthesize analogs with halogens, amino, or trifluoromethyl groups at positions 3, 4, and 7.
- Biological testing : Correlate structural features (e.g., logP, PSA) with cytotoxicity (e.g., HeLa cell IC) .
- Molecular docking : Map interactions with target proteins (e.g., tubulin’s colchicine-binding pocket) to guide optimization .
Properties
IUPAC Name |
3-iodo-1H-pyrrolo[3,2-c]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5IN2/c8-6-4-10-7-1-2-9-3-5(6)7/h1-4,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGKRAGHEIVZOID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1NC=C2I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5IN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40470627 | |
Record name | 3-IODO-1H-PYRROLO[3,2-C]PYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40470627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
877060-47-4 | |
Record name | 3-IODO-1H-PYRROLO[3,2-C]PYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40470627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-iodo-1H-pyrrolo[3,2-c]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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